Motolimod (VTX-2337) is a selective small-molecule agonist of Toll-like receptor 8 (TLR8) [, ]. It functions as an immunostimulatory agent, primarily in the context of cancer immunotherapy research [, , ].
Mechanism of Action
Motolimod exerts its effects by selectively binding to TLR8, a pattern recognition receptor primarily expressed in endosomal compartments of myeloid cells like monocytes, macrophages, and dendritic cells [, ]. This binding triggers downstream signaling pathways, primarily through nuclear factor-κB (NF-κB), leading to the production of:
Pro-inflammatory cytokines: Such as TNF-α, IL-1β, IL-6, IL-12, and IFNγ [, ]. These cytokines play a crucial role in promoting an inflammatory tumor microenvironment and enhancing anti-tumor immune responses.
Chemokines: Like MCP-1 and MIP1-β [], which attract immune effector cells to the tumor site.
Natural Killer (NK) Cells: Motolimod enhances NK cell activation and cytotoxicity, augmenting their ability to target and kill tumor cells, particularly in conjunction with antibody-dependent cell-mediated cytotoxicity (ADCC) mechanisms [, ].
Myeloid-Derived Suppressor Cells (MDSCs): Motolimod selectively targets and reduces the monocytic MDSC population, either by inducing their apoptosis or promoting their differentiation into mature antigen-presenting cells [, ]. This depletion of immunosuppressive MDSCs further enhances anti-tumor immunity.
T Cells: Motolimod indirectly promotes T cell responses by:
Reducing Treg cell activity and suppressive marker expression [].
Increasing EGFR-specific T cell proliferation and infiltration into tumors [].
Applications
Preclinical Studies:
Syngeneic and Xenograft Tumor Models: Demonstrated significant tumor growth suppression by Motolimod as a single agent and enhanced efficacy when combined with chemotherapy or PD-1 monoclonal antibody therapy []. Notably, complete tumor regression was observed in some immune-competent mouse models [].
Clinical Trials:
Phase Ib trial: Showed that Motolimod combined with Cetuximab was safe and well-tolerated, with promising anti-tumor activity and robust pharmacodynamic responses, including increased NK cell activation and cytokine production [].
Phase II trial (Active8): While the addition of Motolimod to standard chemotherapy plus Cetuximab did not improve progression-free survival (PFS) or overall survival (OS) in the overall intent-to-treat population, significant benefits were observed in HPV-positive patients and those experiencing injection site reactions [].
Neoadjuvant Phase Ib trial: Demonstrated that Motolimod plus Cetuximab enhanced T-cell infiltration into tumors, decreased MDSCs, and increased M1 macrophages within the tumor microenvironment [].
Ovarian Cancer:
Phase Ib trial: Showed encouraging results with the combination of Motolimod and PLD, with manageable toxicity and promising anti-tumor activity [].
Phase II trial: While the addition of Motolimod to PLD did not significantly improve OS or PFS in the overall study population, subset analyses suggested potential benefits in patients experiencing injection site reactions and those exhibiting specific in vitro immune responses to TLR8 stimulation [].
Related Compounds
Imiquimod
Compound Description: Imiquimod is an imidazoquinoline compound with potent immunostimulatory properties. It is FDA-approved for the topical treatment of actinic keratosis and genital warts. Imiquimod acts as a Toll-like receptor 7 (TLR7) agonist, triggering immune responses primarily in plasmacytoid dendritic cells [].
Resiquimod (R848)
Compound Description: Resiquimod is another second-generation imidazoquinoline derivative, similar to imiquimod. It functions as a dual agonist of both TLR7 and TLR8, inducing immune responses through the activation of these receptors [].
DN-A1
Compound Description: DN-A1 is a novel TLR8 agonist identified in preclinical studies. It demonstrates higher potency and superior in vitro and in vivo biological activity compared to motolimod. Notably, DN-A1 consistently induces skin injection site reactions (ISR) in animal models, a phenomenon associated with survival benefit in motolimod clinical trials [].
Relevance: DN-A1 represents a potential best-in-class TLR8 agonist with improved characteristics compared to motolimod. Its stronger potency, favorable pharmacokinetic profile, and ability to induce ISR highlight its potential for enhanced therapeutic efficacy [].
Pegylated liposomal doxorubicin (PLD)
Compound Description: PLD is a chemotherapeutic agent that induces immunogenic cell death. It encapsulates doxorubicin within a liposomal carrier, enhancing its delivery and reducing toxicity [].
Relevance: While not structurally related to motolimod, PLD is highly relevant as a combination therapy partner. Preclinical studies and clinical trials have investigated the synergistic potential of motolimod and PLD in treating ovarian cancer. PLD's ability to induce immunogenic cell death complements motolimod's immune activation properties, potentially leading to enhanced antitumor responses [, ].
BMS-1 NP
Compound Description: BMS-1 NP is a small-molecule nanoinhibitor of the programmed death-ligand 1 (PD-L1) immune checkpoint. It effectively blocks the PD-1/PD-L1 pathway, enhancing anti-tumor immune responses [].
Relevance: Though structurally unrelated to motolimod, BMS-1 NP represents a relevant combination partner in chemo-immunotherapy. Studies demonstrate synergistic effects when combining BMS-1 NPs with DTX@VTX NPs (a core-shell nanomedicine containing docetaxel and motolimod). This combination effectively reshapes the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor activity [].
Docetaxel (DTX)
Relevance: While not structurally related to motolimod, docetaxel is a relevant component in the core-shell nanomedicine DTX@VTX NPs. This formulation combines docetaxel and motolimod for synergistic chemo-immunotherapy, aiming to enhance the therapeutic efficacy of both agents [].
CpG Oligodeoxynucleotides (ODNs)
Compound Description: CpG ODNs are synthetic oligonucleotides containing unmethylated CpG dinucleotides, mimicking bacterial DNA. They activate the immune system through TLR9, triggering the production of pro-inflammatory cytokines and enhancing immune cell activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Monazomycin is a macrocyclic polyol lactone first isolated from Streptoverticillium that is active against Gram-positive bacteria. In solution, monazomycin exists as hydrophilic clusters that, when adsorbed onto a lipid bilayer, can induce voltage-dependent conductance. Monazomycin is a positively charged, polyene-like antibiotic.
Monensin is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds. An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Monepantel is a secondary carboxamide resulting from the formal condensation of the carboxy group of p-[(trifluoromethyl)sulfanyl]benzoic acid with the amino group of (2S)-2-amino-3-hydroxy-2-methylpropanenitrile in which the hydroxy group has been converted to the corresponding 5-cyano-2-(trifluoromethyl)phenyl ether. A broad-spectrum nematicide, it is used to control gastrointestinal roundworms in sheep and goats. It has a role as an anthelminthic drug and a nematicide. It is a nitrile, an aryl sulfide, an aromatic ether, a member of (trifluoromethyl)benzenes and a secondary carboxamide.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Moniliformin is an enone and an enol. Moniliformin is a natural product found in Fusarium fujikuroi and Fusarium sporotrichioides with data available. Moniliformin is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)
Monocrotalic acid is a stable byproducer of dehydromonocrotaline reacting with cellular nucleophiles and indicates the amount of monocrotaline dehydrogenation when carboxylesterase activity is negligible.
Monobenzone is the monobenzyl ether of hydroquinone. It is used as a topical drug for medical depigmentation. It has a role as a melanin synthesis inhibitor, a dermatologic drug and an allergen. It is functionally related to a hydroquinone. Monobenzone is the monobenzyl ether of hydroquinone used medically for depigmentation. Monobenzone occurs as a white, almost tasteless crystalline powder, soluble in alcohol and practically insoluble in water. It exerts a depigmenting effect on skin of mammals by increasing the excretion of melanin from the melanocytes. It may also cause destruction of melanocytes and permanent depigmentation. Monobenzone is a Depigmenting Agent. The mechanism of action of monobenzone is as a Melanin Synthesis Inhibitor. The physiologic effect of monobenzone is by means of Depigmenting Activity. Monobenzone is a monobenzyl ether of hydroquinone with topical depigmentation activity. Although the exact mechanism of action of depigmentation is unknown, the metabolites of monobenzone appear to have a cytotoxic effect on melanocytes. Furthermore, the depigmentation effect might be mediated through the inhibition of tyrosinase, which is essential in the synthesis of melanin pigments, thereby causing permanent depigmentation of the skin.